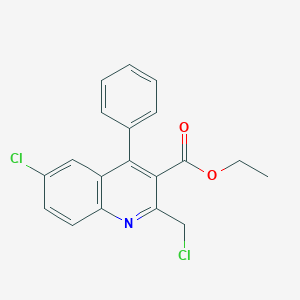

Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate

Description

Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate is a halogenated quinoline derivative characterized by a chloro substituent at position 6, a chloromethyl group at position 2, and a phenyl ring at position 2. Its synthesis primarily involves the Friedländer reaction under microwave irradiation with hydrochloric acid as a catalyst or ultrasound-assisted methods using KHSO₄, though these routes often yield suboptimal results . The compound serves as a pivotal intermediate for constructing diverse quinoline-based derivatives, such as tetracyclic benzoxepino-fused systems, due to the reactivity of its chloromethyl group . Its structural features—including aromaticity, halogenation, and ester functionality—impart unique physicochemical properties, making it a valuable scaffold in medicinal and materials chemistry.

Properties

CAS No. |

126334-85-8 |

|---|---|

Molecular Formula |

C19H15Cl2NO2 |

Molecular Weight |

360.2 g/mol |

IUPAC Name |

ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate |

InChI |

InChI=1S/C19H15Cl2NO2/c1-2-24-19(23)18-16(11-20)22-15-9-8-13(21)10-14(15)17(18)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |

InChI Key |

GJLCBUACDUOGPT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2)Cl)N=C1CCl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 6-chloro-2-(chloromethyl)quinoline-3-carboxylate with aromatic or heteroaromatic aldehydes in a one-pot, three-step synthesis . This method is favored for its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro and chloromethyl groups can be substituted with other nucleophiles.

Oxidation and Reduction: The quinoline core can undergo oxidation or reduction under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boron reagents in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate for the synthesis of potential pharmaceutical agents with antiviral, anticancer, and antimicrobial properties.

Organic Synthesis: It is used as a building block for the construction of more complex quinoline derivatives.

Material Science: Its derivatives can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting their function. The quinoline core can intercalate with DNA, disrupting its replication and transcription processes .

Comparison with Similar Compounds

Halogen Substitutions

- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate (): Replacing the chloromethyl group (position 2) with bromine and fluorine at positions 6 and 7 increases steric bulk and alters electronic properties.

- Ethyl 4-bromo-8-fluoroquinoline-2-carboxylate (): Bromine and fluorine at positions 4 and 8 enhance lipophilicity and metabolic stability. However, the absence of a reactive chloromethyl group limits its versatility in further functionalization .

Functional Group Modifications

- Ethyl 4-chloro-6-nitroquinoline-3-carboxylate (): A nitro group at position 6 enhances electrophilicity and redox activity, making it more reactive in aromatic substitution reactions than the target compound’s chloro substituent .

Structural Analogues with Different Core Scaffolds

- Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate (): Replacing the quinoline core with quinazoline (two nitrogen atoms) alters hydrogen-bonding capabilities and aromatic π-stacking interactions. This modification can shift biological targets, such as preferential binding to kinase enzymes .

- This derivative is more suited for serotonin receptor modulation than the target compound’s applications .

Biological Activity

Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate is a quinoline derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features, including chloro and chloromethyl substitutions, has been investigated for its potential applications in medicinal chemistry, particularly as an antimicrobial and antiviral agent. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C19H15Cl2NO2, with a molecular weight of approximately 360.2 g/mol. Its structure includes a quinoline core that is substituted with a chloro group, chloromethyl group, and a phenyl group, enhancing its reactivity and biological activity compared to related compounds.

Structural Comparison

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C19H15Cl2NO2 | Contains both chloro and chloromethyl groups |

| Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | C19H16ClNO2 | Methyl substitution instead of chloromethyl |

| Ethyl 2-chloro-4-phenylquinoline-3-carboxylate | C18H14ClNO2 | Lacks chloromethyl substitution |

| Ethyl 6-bromo-4-methylquinoline-3-carboxylate | C19H16BrNO2 | Bromine substitution instead of chlorine |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains and fungi. For instance, it has demonstrated inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Additionally, it has shown antifungal properties against Candida species.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication in certain cell lines, making it a candidate for further research in the development of antiviral therapies.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with key biological targets within microbial cells. These interactions may disrupt essential cellular processes, leading to cell death or inhibition of growth.

Synthesis and Yield Optimization

A study focused on optimizing the synthesis of this compound demonstrated that using microwave irradiation significantly increased yield and reduced reaction time. The highest yield recorded was 98% when reacting ethylacetoacetate with 5-chloro-2-aminobenzophenone under specific conditions .

Comparative Biological Activity

In comparative studies with structurally similar compounds, this compound consistently outperformed others in terms of antimicrobial efficacy. This highlights the importance of specific substituents in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.